N'-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzylidene group, a propoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group (benzylidene) can be reduced to form an amine.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the benzylidene group may play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Chlorobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Nitrobenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2-Methoxybenzylidene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxybenzylidene and propoxyphenyl groups also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-3-12-28-17-10-8-15(9-11-17)18-13-19(24-23-18)21(26)25-22-14-16-6-4-5-7-20(16)27-2/h4-11,13-14H,3,12H2,1-2H3,(H,23,24)(H,25,26)/b22-14+ |
InChI Key |
CTQQWZOQAOZJFX-HYARGMPZSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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